lithium;trimethyl(phenyl)silane
Description
Significance of Organolithium Species in Synthetic Methodologies
Organolithium reagents are a cornerstone of modern organic synthesis, prized for their dual nature as exceptionally strong bases and potent nucleophiles. nih.gov The highly polar carbon-lithium bond, resulting from the large electronegativity difference between the two atoms, places significant negative charge on the carbon atom, rendering it highly reactive toward a vast array of electrophiles. This reactivity is harnessed to form new carbon-carbon bonds, a fundamental operation in the assembly of organic molecules.
The utility of organolithium species, such as the widely used n-butyllithium, extends to deprotonation reactions of weakly acidic C-H bonds, generating new organolithium intermediates. wikipedia.org These reagents are crucial in polymerization initiation and in the synthesis of other organometallic compounds. Their profound impact is evident in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The reactivity of organolithium reagents can be finely tuned by the choice of solvent and the addition of coordinating ligands like N,N,N',N'-tetramethylethylenediamine (TMEDA), which can break down the aggregate structures of the reagents and enhance their reactivity. wikipedia.orgwpmucdn.comnih.gov
The Unique Role of Silyllithium Reagents within Organometallic Chemistry
Silyllithium reagents introduce a silicon-containing group into a molecule and are broadly categorized into two types: those with a direct silicon-lithium bond (R₃SiLi) and those where a silyl (B83357) group is appended to a lithiated carbon framework (silyl-substituted carbanions). The subject of this article, the lithiated derivative of trimethyl(phenyl)silane, falls into the latter category, specifically representing an aryllithium species, [2-(trimethylsilyl)phenyl]lithium.
The unique role of this type of reagent stems from the ability of the trimethylsilyl (B98337) (TMS) group to function as a directed metalation group (DMG). wikipedia.org In a process known as directed ortho-metalation (DoM), the silyl group, although considered a relatively weak DMG, can direct an organolithium base, such as n-butyllithium complexed with TMEDA, to selectively remove a proton from the adjacent ortho position on the phenyl ring. wikipedia.orgbaranlab.org This provides a powerful method for achieving regioselective functionalization of the aromatic ring, a significant challenge in traditional electrophilic aromatic substitution which often yields mixtures of ortho and para isomers. wikipedia.org This regiocontrol makes silyl-substituted aryllithiums strategic intermediates for the synthesis of highly substituted aromatic compounds.
Historical Context and Development of Silyllithium Chemistry
The history of organometallic chemistry dates back to the 19th century, but the development of organolithium reagents gained significant momentum in the early 20th century. The true synthetic potential of these compounds began to be realized with the work of Karl Ziegler, Georg Wittig, and Henry Gilman in the 1930s and 1940s.
Specifically, the concept of directed ortho-metalation was independently reported by Gilman and Wittig around 1940. wikipedia.orgbaranlab.orgnih.gov They observed that heteroatom-containing substituents on an aromatic ring could direct lithiation to the adjacent ortho position. This discovery was a paradigm shift in aromatic chemistry, providing a reliable method for synthesizing 1,2-disubstituted benzene (B151609) derivatives. While early work focused on strong directing groups like ethers and amides, the scope has since expanded to include a wide variety of functional groups, including silyl groups, thereby establishing the foundation for the strategic use of compounds like lithium;trimethyl(phenyl)silane in regioselective synthesis. baranlab.orgnih.gov
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
17881-54-8 |
|---|---|
Molecular Formula |
C9H13LiSi |
Molecular Weight |
156.3 g/mol |
IUPAC Name |
lithium;trimethyl(phenyl)silane |
InChI |
InChI=1S/C9H13Si.Li/c1-10(2,3)9-7-5-4-6-8-9;/h5-8H,1-3H3;/q-1;+1 |
InChI Key |
XFNZQRDQBBOCDL-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C[Si](C)(C)C1=CC=[C-]C=C1 |
Origin of Product |
United States |
Structural Elucidation and Aggregation Phenomena of Organosilyllithium Compounds
Theoretical Frameworks of Carbon-Lithium and Silicon-Lithium Bonding
The fundamental nature of the bond between lithium and either carbon or silicon is crucial for understanding the structure and reactivity of organolithium and organosilyllithium compounds. This bond is highly polarized, with a significant degree of ionic character, due to the large difference in electronegativity between lithium (0.98 on the Pauling scale) and carbon (2.55) or silicon (1.90).
Theoretical studies, including Density Functional Theory (DFT) calculations, provide insight into the electronic structure of these bonds. In the case of the silicon-lithium bond, calculations on lithium insertion into crystalline silicon show that the lithium atom exists as a positively ionized species, with charge transfer to the silicon. utexas.edu This charge transfer weakens adjacent covalent bonds within the host lattice by populating antibonding orbitals. utexas.edu The interaction is predominantly ionic, with the Li-Si bond being significantly polarized. nih.gov Computational models of complexes containing Li-C and Li-Si bonds reveal that the lithium 2s orbital contributes minimally to the bonding molecular orbitals, a finding consistent with highly ionic interactions. nih.gov
Solution-Phase Aggregation Studies
In solution, organolithium and organosilyllithium compounds typically exist not as discrete monomers but as aggregates (dimers, tetramers, or higher-order structures). This aggregation is a dynamic equilibrium influenced by the organic substituent, solvent, concentration, and temperature. For phenyldimethylsilyllithium, its behavior is often inferred from its well-studied carbon analogue, phenyllithium (B1222949).
Phenyllithium in non-coordinating or weakly coordinating solvents like diethyl ether exists predominantly as a mixture of dimers and tetramers. wisc.eduuu.nl In more strongly coordinating solvents such as tetrahydrofuran (B95107) (THF), the equilibrium shifts significantly towards the dimeric form. wisc.eduuu.nl The formation of these aggregates involves electron-deficient, multi-center bonding, where a single lithium atom interacts with multiple carbanionic centers. It is this aggregation that modulates the nucleophilicity and basicity of the reagent. The reactivity of these compounds is often inversely proportional to their aggregation state; smaller aggregates are generally more reactive. wisc.edu
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the aggregation state of organolithium compounds in solution. nih.gov The use of ⁶Li (I=1) and ⁷Li (I=3/2) isotopes, in conjunction with ¹³C NMR, provides detailed structural information.
A key diagnostic feature is the scalar coupling (¹J) between lithium and the directly bonded carbon (or silicon) atom. For phenyllithium, distinct aggregates exhibit characteristic ¹³C chemical shifts for the ipso-carbon (the carbon bonded to lithium) and different ¹J(¹³C,⁶Li) coupling constants. The observation of ¹J(¹³C,⁶Li) coupling in the THF-solvated phenyllithium monomer confirms its existence. wisc.edu For tetrameric and dimeric species, specific multiplet patterns in the ⁶Li NMR spectra of C₆H₅Li/C₆D₅Li mixtures can serve as an "isotopic fingerprint" to identify the aggregates. wisc.edu While detailed aggregation studies specifically on phenyldimethylsilyllithium are less common, similar NMR techniques are applicable. The chemical shifts of common laboratory solvents and impurities are well-documented and essential for the correct interpretation of NMR spectra. pitt.edusigmaaldrich.comodu.edu
Table 1: Representative ¹³C and ⁶Li NMR Data for Phenyllithium Aggregates in Ethereal Solvents Data compiled from studies on phenyllithium, serving as an analogue.
| Aggregate | Solvent | ¹³C ipso Shift (ppm) | ¹J(¹³C,⁶Li) (Hz) | ⁶Li Shift (ppm) |
| Monomer | THF | 196.4 | 15 | ~0.8 |
| Dimer | THF | 188.2 | Not resolved | ~1.5 |
| Tetramer | Diethyl Ether | ~178 | Not resolved | ~1.9 |
Note: Chemical shifts are temperature and concentration-dependent. Data is illustrative of typical values found in the literature. wisc.edu
Solid-State Structural Characterization
While solution-phase studies reveal dynamic equilibria, solid-state characterization via single-crystal X-ray diffraction provides a precise, static picture of molecular structure. However, obtaining suitable crystals of reactive organometallic compounds can be challenging.
To date, a definitive solid-state crystal structure for the specific compound lithium;trimethyl(phenyl)silane has not been reported in the surveyed scientific literature. Nevertheless, the structural motifs can be anticipated by examining the vast body of work on its carbon analogue, phenyllithium, and other silyllithium compounds. researchgate.net The solid-state structure of phenyllithium is highly dependent on the coordinating solvent or ligand present during crystallization. wisc.edu
Tetrameric Etherate, [(PhLi)·(Et₂O)]₄ : In diethyl ether, phenyllithium crystallizes as a tetramer. The structure consists of a central tetrahedron of lithium atoms, with each phenyl group bridging a face of the Li₄ tetrahedron. Each lithium atom is also coordinated to one molecule of diethyl ether.
Dimeric TMEDA Adduct, [(PhLi)·(TMEDA)]₂ : With the bidentate ligand N,N,N',N'-tetramethylethylenediamine (TMEDA), phenyllithium crystallizes as a dimer. wisc.edu The structure features a central planar Li₂C₂ four-membered ring, with each lithium atom chelated by one TMEDA molecule.
Monomeric PMDTA Adduct, [Li(PMDTA)]Ph : Using the tridentate ligand pentamethyldiethylenetriamine (PMDTA), a monomeric phenyllithium species can be isolated. In this structure, the lithium cation is fully encapsulated by the PMDTA ligand, forming a solvent-separated ion pair with the phenyl anion. wisc.edu
Influence of Solvent and Coordinating Ligands on Aggregation and Reactivity
Solvents and coordinating ligands play a critical role in modulating the structure, and consequently the reactivity, of organosilyllithium compounds. Lewis basic solvents and ligands coordinate to the lithium centers, breaking down large, less reactive aggregates into smaller, more reactive ones. wisc.eduuu.nl
The coordinating ability of a solvent is related to its Lewis basicity and steric bulk. Tetrahydrofuran (THF) is a stronger Lewis base than diethyl ether and is more effective at deaggregating organolithium clusters. researchgate.net This is a primary reason for the common use of THF as a solvent in reactions involving these reagents. nih.govrsc.org
Stronger, multidentate (or chelating) ligands have an even more profound effect. These ligands can wrap around the lithium ion, satisfying its coordination sphere more effectively and promoting the formation of smaller aggregates or even monomers. nih.gov
N,N,N',N'-Tetramethylethylenediamine (TMEDA) : As a bidentate ligand, TMEDA is highly effective at breaking down tetrameric organolithiums into dimers. wisc.eduwikipedia.org The resulting TMEDA-solvated dimers are often more soluble and significantly more reactive than the parent tetramers.
Pentamethyldiethylenetriamine (PMDTA) : This tridentate ligand can encapsulate the lithium ion so effectively that it often leads to the formation of monomeric organolithium species, both in solution and the solid state. These monomers represent the most reactive form of the reagent. wisc.edu
Hexamethylphosphoramide (B148902) (HMPA) : HMPA is an extremely powerful polar, aprotic ligand that strongly coordinates to lithium ions, leading to highly reactive, often monomeric, species. wisc.edu
The increased reactivity stems from the greater availability of the anionic silicon center when it is part of a smaller aggregate. This principle is fundamental to controlling the outcomes of reactions involving phenyldimethylsilyllithium and related reagents.
Table 2: Common Coordinating Agents and Their Effects on Organolithium Aggregation
| Compound Name | Abbreviation | Type | Typical Effect on Aggregation |
| Diethyl Ether | Et₂O | Monodentate Solvent | Weak coordination; often allows tetramers |
| Tetrahydrofuran | THF | Monodentate Solvent | Stronger coordination; favors dimers |
| N,N,N',N'-Tetramethylethylenediamine | TMEDA | Bidentate Ligand | Strong chelation; forms stable dimers |
| Pentamethyldiethylenetriamine | PMDTA | Tridentate Ligand | Very strong chelation; favors monomers |
| Hexamethylphosphoramide | HMPA | Aprotic Ligand | Extremely strong coordination; favors monomers |
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Fundamental Reactivity Profiles of Lithium;trimethyl Phenyl Silane
Substitution Reactions (e.g., S<sub>N</sub>2 Type)
Silylation of Alkyl Halides and Triflates
The reaction of silyl (B83357) lithium reagents, such as trimethyl(phenyl)silyllithium, with unactivated alkyl halides and triflates represents a direct and efficient method for the formation of tetraorganosilanes. This transformation proceeds under mild, transition-metal-free conditions, providing moderate to very good yields of the corresponding silylated products. eventact.comorganic-chemistry.org The silyl lithium reagents are typically generated in situ from the corresponding commercially available chlorosilanes and elemental lithium in a suitable solvent like tetrahydrofuran (B95107) (THF). organic-chemistry.orgresearchgate.net
This method is effective for both primary and secondary alkyl chlorides. eventact.comorganic-chemistry.org Notably, primary alkyl triflates have been shown to react more efficiently than their corresponding alkyl chloride counterparts. eventact.comorganic-chemistry.org The reaction provides a valuable, cost-effective route to various alkyl silanes, avoiding the need for expensive transition metal catalysts. eventact.com
Table 1: Silylation of Various Alkyl Chlorides and Triflates with Silyl Lithium Reagents The following table presents representative data from studies on the silylation of alkyl electrophiles with silyl lithium reagents, demonstrating the scope of the reaction.
| Alkyl Electrophile | Silyl Lithium Reagent | Product | Yield (%) |
|---|---|---|---|
| 1-Chlorooctane | PhMe₂SiLi | 1-(Dimethyl(phenyl)silyl)octane | 85 |
| 1-Chloro-3-phenylpropane | PhMe₂SiLi | Dimethyl(phenyl)(3-phenylpropyl)silane | 81 |
| (1-Chloroethyl)benzene | PhMe₂SiLi | (1-(Dimethyl(phenyl)silyl)ethyl)benzene | 78 |
| Octyl triflate | PhMe₂SiLi | 1-(Dimethyl(phenyl)silyl)octane | 95 |
| Cyclohexyl chloride | Ph₃SiLi | Cyclohexyl(triphenyl)silane | 72 |
Nucleophilic Aromatic Substitution (Silyldefluorination)
Silyl lithium reagents are potent nucleophiles capable of displacing fluoride (B91410) from aromatic rings in a process known as silyldefluorination. This reaction provides a direct pathway to aryl silanes through the activation of otherwise inert carbon-fluorine (C-F) bonds. The reaction proceeds via a concerted ipso-substitution mechanism, where the silyl anion directly attacks the carbon atom bearing the fluorine, displacing the fluoride anion. nih.govresearchgate.net
Unlike classical nucleophilic aromatic substitution reactions that typically require electron-withdrawing groups to activate the aromatic ring, this concerted ionic silyldefluorination can occur even on electron-rich aryl fluorides. researchgate.net Reagents such as phenyldimethylsilyllithium (PhMe₂SiLi), readily generated from their hydrosilane precursors, react efficiently with a variety of fluoroarenes to yield the corresponding substituted aromatic silanes. nih.gov
Table 2: Silyldefluorination of Various Fluoroarenes with Silyl Lithium Reagents This table showcases the silyldefluorination of several fluoroaromatic compounds, highlighting the versatility of the reaction.
| Fluoroarene | Silyl Lithium Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Fluorobenzene | PhMe₂SiLi | THF | 0 | 95 |
| 4-Fluorotoluene | PhMe₂SiLi | THF | 0 | 96 |
| 1-Fluoro-4-(trifluoromethyl)benzene | PhMe₂SiLi | THF | -25 | 98 |
| 1,4-Difluorobenzene | PhMe₂SiLi | THF | 0 | 85 |
| Pentafluorobenzene | PhMe₂SiLi | THF | -25 | 90 |
Transmetalation Reactions to Form Other Organometallics
Transmetalation is a fundamental organometallic reaction involving the transfer of a ligand from one metal to another. lookchem.com Silyl lithium reagents can undergo transmetalation with various metal salts to generate new silyl-metal species, which can exhibit unique reactivity. The general form of this reaction is M₁–R + M₂–R′ → M₁–R′ + M₂–R. lookchem.com
The synthesis of silylzinc reagents, for instance, is often achieved through the reaction of a silyl lithium compound with a zinc halide like zinc chloride (ZnCl₂). eventact.comrsc.org While this method is effective, it can sometimes lead to complex product mixtures. eventact.com A more controlled transmetalation can occur using organozinc halides (RZnCl), which react with silyl lithium reagents to cleanly afford the corresponding silenyl zinc products. eventact.com
The propensity for transmetalation is governed by a delicate interplay of factors, including the electronegativity of the metals, the nature of the ligands, and the solvent. researchgate.netlookchem.com For example, studies on the gas-phase reactivity of lithium borate (B1201080) complexes have shown that the transfer of a phenyl anion from boron to lithium is highly favored over alkyl groups. researchgate.net The coordination of solvent molecules, such as THF, to the metal center can lower the tendency for transmetalation, highlighting the crucial role of the reaction environment. researchgate.net Similarly, transmetalation to form silyl cuprates can be achieved by reacting the silyl lithium species with copper(I) salts, such as copper(I) cyanide (CuCN).
Stereochemical Control in Reactivity
The stereochemical outcome of reactions involving trimethyl(phenyl)silyllithium and related reagents is a critical aspect of their synthetic utility, allowing for the controlled formation of chiral centers.
The silylation of chiral secondary alkyl halides with silyl lithium reagents proceeds through a stereospecific Sₙ2-type mechanism. This results in a complete inversion of the stereochemical configuration at the carbon center. organic-chemistry.orgresearchgate.net This stereospecificity provides a powerful tool for the synthesis of highly enantioenriched chiral alkyl silanes from readily available chiral precursors. researchgate.net The reaction pathway involves a backside attack of the nucleophilic silyl lithium on the carbon-halogen bond, leading to the predictable inversion of stereochemistry, which is a hallmark of the Sₙ2 reaction.
The presence of a silyl group can significantly influence the diastereoselectivity of subsequent reactions. For example, the addition of silyldihalomethyllithiums to chiral alkyl esters has been shown to proceed with a high degree of asymmetric induction, yielding alkyl silyl mixed acetals with excellent diastereoselectivity. nih.gov
In another example, the reaction of silyl lithium compounds with epoxides produces β-silylcarbinols. lookchem.com The nucleophilic ring-opening of a chiral epoxide by a silyl lithium reagent can proceed with high diastereoselectivity, governed by the steric and electronic factors of the substrate. Furthermore, silyl groups can be used to direct reactions in a sequence. For instance, hydroxy-substituted silyl-epoxides can be rearranged to α-silyl aldehydes, which are then trapped in situ by a nucleophile. The addition of a Grignard reagent to this intermediate α-silyl aldehyde occurs with high diastereoselectivity, demonstrating the powerful directing effect of the silyl group in creating a specific stereoisomer. nih.gov This control is attributed to the steric bulk of the silyl group influencing the trajectory of the incoming nucleophile according to established models of acyclic stereocontrol.
Mechanistic Investigations of Reactions Involving Lithium;trimethyl Phenyl Silane
Computational Chemistry Approaches (e.g., DFT Calculations)
Computational chemistry, especially Density Functional Theory (DFT), has become an indispensable tool for probing reaction mechanisms that are difficult to observe directly. acs.orgresearchgate.net These methods allow for the calculation of the geometries and energies of transient species like transition states and intermediates. nih.govunimib.it
A hallmark of reactions involving silyl (B83357) migrations, such as the Brook rearrangement, is the formation of a pentacoordinate silicon intermediate or transition state. organic-chemistry.orgwikipedia.org DFT calculations are used to model this key species, which features a silicon atom temporarily bonded to five other atoms, bearing a partial negative charge. wikipedia.org For instance, in a organic-chemistry.orgwikipedia.org-carbon-to-oxygen migration, the initial product of the reaction of lithium;trimethyl(phenyl)silane with a carbonyl compound is an α-silyl alkoxide. organic-chemistry.org This alkoxide rearranges through a cyclic, pentavalent siliconate transition state. organic-chemistry.orgwikipedia.org
Ab initio molecular orbital calculations predict that the transition states for homolytic (1,2)-translocations of silyl groups between carbon and oxygen proceed via a front-side attack mechanism at the silicon atom. rsc.org In other complex reactions, computational studies have helped identify various intermediates, such as η2-arene adducts and bridging hydride species, and their corresponding transition states, providing a step-by-step view of the reaction pathway. acs.org
DFT calculations are employed to construct detailed energy profiles of reaction pathways, mapping the relative free energies of reactants, intermediates, transition states, and products. researchgate.netresearchgate.net These profiles provide quantitative insight into the feasibility and kinetics of a proposed mechanism. For silyl migrations from carbon to oxygen, the primary thermodynamic driving force is the formation of the highly stable silicon-oxygen bond, which is significantly stronger than the silicon-carbon bond. organic-chemistry.orgwikipedia.org
| Species | Description | Relative Energy (Illustrative) | Key Structural Feature | Reference |
|---|---|---|---|---|
| Reactant (α-Silyl Alkoxide) | Initial adduct of silyl anion and carbonyl. | 0 kcal/mol | Tetracoordinate Si, C-Si and C-O⁻ bonds. | organic-chemistry.org |
| Transition State | Highest point on the reaction coordinate. | +15 to +25 kcal/mol | Pentacoordinate, negatively charged Si in a cyclic structure. | wikipedia.orgacs.org |
| Product (Silyl Ether) | Final rearranged product. | -10 to -20 kcal/mol | Tetracoordinate Si, stable Si-O bond, carbanion center. | organic-chemistry.orgwikipedia.org |
Spectroscopic and Kinetic Studies
While computational methods provide a theoretical framework, spectroscopic and kinetic experiments offer tangible evidence to support or refute proposed mechanisms.
Spectroscopic techniques are vital for identifying transient species and tracking the course of a reaction. For example, the direct detection of silylene-alcohol complexes in solution has been achieved, confirming their role as intermediates in certain reactions. acs.org A particularly powerful method for elucidating rearrangement mechanisms is isotopic labeling. acs.org Deuterium (B1214612) labeling, where hydrogen atoms are replaced by deuterium, allows chemists to trace the exact pathway of atoms or functional groups during a reaction. researchgate.netsci-hub.se The position of the deuterium label in the final product can unambiguously distinguish between different possible mechanistic pathways, such as syn versus anti migrations. sci-hub.se
Kinetic studies, which measure reaction rates, provide insight into the composition and energetics of the transition state. The rate's dependence on factors like solvent, temperature, and concentration can elucidate the mechanism. For instance, studies have shown that the choice of solvent (e.g., THF vs. DMF) can dramatically alter the products of silyl migration reactions, suggesting that the solvent plays a key role in stabilizing or destabilizing intermediates. organic-chemistry.orgresearchgate.net Furthermore, kinetic resolution experiments, where a chiral catalyst reacts at different rates with the two enantiomers of a racemic starting material, can provide detailed information about the stereoselectivity of the silylation process. nih.gov
| Technique | Information Gained | Example Application | Reference |
|---|---|---|---|
| Deuterium Labeling | Traces the pathway of atoms/groups; determines stereochemical outcome. | Distinguishing between syn and anti rearrangement pathways in Heck reactions. | acs.orgsci-hub.se |
| Kinetic Studies (e.g., Solvent Effects) | Reveals the influence of reaction conditions on rates and product distribution; provides insight into intermediate stability. | Observing different product ratios in silyl migrations when switching from THF to DMF. | organic-chemistry.orgresearchgate.net |
| Crossover Experiments | Determines if a rearrangement is intramolecular or intermolecular. | Confirming the intramolecular nature of a 1,4-silyl migration. | wikipedia.org |
| Time-Resolved Spectroscopy | Directly detects and characterizes transient intermediates. | Observing silylene-alcohol complexes to study their formation and reaction kinetics. | acs.org |
Silyl Migration Phenomena
Silyl migrations are a fundamental class of reactions for organosilicon compounds. They involve the intramolecular movement of a silyl group from one atom to another and are broadly classified by the number of atoms involved in the cyclic transition state.
A wikipedia.orgacs.org-sigmatropic rearrangement is a pericyclic reaction that proceeds through a five-membered cyclic transition state. chemtube3d.comlibretexts.org In the context of sulfur compounds, this rearrangement typically involves an allylic sulfoxide (B87167), sulfenate ester, or sulfur ylide. libretexts.orgwikipedia.org The general mechanism for a wikipedia.orgacs.org-sigmatropic rearrangement of an allylic sulfur ylide involves the migration of an allylic group from a positively charged sulfur to an adjacent carbanion. wikipedia.org
While less common than C-to-O migrations, S-to-O silyl migrations can be envisaged. The analogous rearrangement of an allylic sulfoxide to a sulfenate ester is a known process. libretexts.org The mechanism involves a concerted process where the silyl group attached to sulfur migrates to a nearby oxygen atom through a five-membered transition state, driven by the formation of the strong Si-O bond. bohrium.com Such rearrangements are stereoselective, with the geometry of the starting alkene often dictating the stereochemistry of the product. wikipedia.org
The organic-chemistry.orgwikipedia.org-migration of a trimethylsilyl (B98337) (TMS) group from carbon to oxygen is one of the most important and well-studied silyl migrations, known as the Brook rearrangement. organic-chemistry.orgwikipedia.org This reaction is characteristic of α-silyl alkoxides, which can be formed from the reaction of this compound with an aldehyde or ketone.
The mechanism is initiated by the deprotonation of an α-silyl carbinol or, more directly, by the formation of the lithium alkoxide adduct. organic-chemistry.org This alkoxide then undergoes a rapid intramolecular nucleophilic attack on the adjacent silicon atom. wikipedia.org This step proceeds through a three-membered cyclic transition state involving the silicon, carbon, and oxygen atoms, leading to the formation of a pentacoordinate siliconate species. organic-chemistry.org The rearrangement is completed by the cleavage of the original carbon-silicon bond, resulting in a new, thermodynamically stable oxygen-silicon bond and a carbanion. organic-chemistry.orgwikipedia.org The presence of the lithium counterion can influence the equilibrium; strong ion pairing with the oxygen alkoxide can favor the retro-Brook rearrangement (O-to-C migration). organic-chemistry.org
Hypervalent Silicon Intermediates in Catalysis
The involvement of hypervalent silicon species as transient intermediates is a cornerstone of many silicon-based catalytic reactions. These species, in which the silicon atom is bonded to more than four substituents, exhibit enhanced nucleophilicity or Lewis acidity compared to their tetracoordinate counterparts, thereby opening up unique reaction pathways. While direct catalytic applications of pre-formed this compound are not extensively documented, the in situ generation of related hypervalent silicon intermediates through the action of lithium reagents on organosilanes is a well-established mechanistic paradigm.
The formation of a hypervalent silicon intermediate is generally predicated on the interaction of a tetracoordinate silane (B1218182) with a Lewis base. In the context of reactions involving lithium reagents, the lithium cation's role is often to facilitate the delivery of a nucleophile to the silicon center. This interaction leads to the formation of a pentacoordinate silicate, which is significantly more reactive than the starting silane. The properties of these hypervalent species are highly dependent on the nature of the ligands attached to the silicon atom. Electronegative substituents, for instance, tend to favor the formation of more stable and strongly Lewis acidic hypervalent compounds. rsc.org
A prime example of a catalytic process likely proceeding through a hypervalent silicon intermediate is the heterodehydrocoupling of silanes and amines, which can be catalyzed by simple organolithium compounds like n-butyllithium. chemrxiv.org Although this example does not use this compound directly, the proposed mechanism offers a clear blueprint for how such a species could participate in catalysis. The catalytic cycle is thought to commence with the deprotonation of the amine by the organolithium reagent to generate a lithium amide. chemrxiv.org This amide then acts as a nucleophile, attacking the silicon atom of the silane to form a transient, hypervalent pentacoordinate silicon intermediate. chemrxiv.org This intermediate subsequently eliminates dihydrogen to furnish the aminosilane (B1250345) product and regenerate a species capable of continuing the catalytic cycle.
The plausibility of this type of mechanism is supported by competition experiments in related systems. For instance, in the heterodehydrocoupling of silanes and amines catalyzed by n-butyllithium, the reaction kinetics are consistent with a mechanism involving nucleophilic attack of the amide on the silane to form a hypervalent intermediate. chemrxiv.org
The following table summarizes the reactivity of various silanes with amines in the presence of an organolithium catalyst, illustrating the scope of this transformation which is mechanistically linked to hypervalent silicon intermediates.
Table 1: Organolithium-Catalyzed Heterodehydrocoupling of Silanes and Amines
| Silane | Amine | Catalyst (mol%) | Product(s) | Conversion (%) | Time (h) |
|---|---|---|---|---|---|
| Ph₃SiH | nPrNH₂ | nBuLi (10) | Ph₃Si(NHnPr) | 87 | 1 |
| Ph₂SiH₂ | PhNH₂ | nBuLi (10) | Ph₂SiH(NHPh), Ph₂Si(NHPh)₂ | 99, 1 | 1 |
| Ph₂SiH₂ | Et₂NH | nBuLi (10) | Ph₂SiH(NEt₂) | 69 | 1 |
Data sourced from ChemRxiv. chemrxiv.org
Furthermore, the concept of hypervalent silicon intermediates is central to understanding reactions where silyllithium reagents, such as the closely related phenyldimethylsilyllithium (PhMe₂SiLi), react with electrophiles. For example, the reaction of tertiary amides with PhMe₂SiLi, followed by the addition of a second lithium reagent, is proposed to proceed through intermediates that can be considered products of the initial interaction with a hypervalent silicon species. rsc.org
While the specific catalytic activity of isolated this compound remains an area for further investigation, the mechanistic principles derived from closely related systems strongly suggest that its chemistry is intrinsically linked to the formation and reactivity of hypervalent silicon intermediates. These transient species are key to enabling a variety of transformations by modulating the reactivity of the silicon center.
Advanced Applications and Transformations in Organic Synthesis
Role in Silylation Reactions
Silylation, the introduction of a silyl (B83357) group into a molecule, is a cornerstone of modern organic chemistry, and lithium;trimethyl(phenyl)silane is an effective reagent for this purpose. Silyllithium reagents are strong nucleophiles that readily react with various electrophiles, functioning similarly to Grignard reagents but for the installation of a silyl moiety. thieme-connect.de This reactivity allows for the formation of carbon-silicon bonds under specific conditions, often without the need for transition metal catalysts. organic-chemistry.org The reaction of these silyl lithium reagents with unactivated primary and secondary alkyl chlorides or triflates provides a direct pathway to tetraorganosilanes. organic-chemistry.org
Silyl anions, such as trimethyl(phenyl)silyllithium, are fundamental in the preparation of organosilanes and polymers with silicon-silicon backbones (polysilanes). thieme-connect.de They can react with chlorosilanes to form Si-Si bonds, which is the foundational step for building up polysilane chains. thieme-connect.de
A notable application is in the synthesis of specific polysilane structures. For instance, a novel high molecular weight compound, poly(1,2,2-trimethyl-1-phenyl)disilane, is produced by the condensation of 1,2-dichloro-1,2,2-trimethyl-1-phenyldisilane in the presence of an alkali metal. google.com This method allows for the regular introduction of methyl and phenyl substituents into the main silicon-silicon chain. google.com While silyllithium reagents are crucial for creating the Si-Si linkages that form the backbone of polysilanes, specific literature detailing the use of this compound in the directed synthesis of highly branched polysilanedendrimers is not extensively documented. However, the fundamental reactivity of silyllithiums in forming Si-Si bonds is the key chemical transformation that would underpin the construction of such dendritic architectures. thieme-connect.dedtic.mil
| Starting Material | Reagent/Conditions | Product | Reference |
| 1,2-dichloro-1,2,2-trimethyl-1-phenyldisilane | Alkali Metal, Aprotic Solvent | Poly(1,2,2-trimethyl-1-phenyl)disilane | google.com |
| Dichlorosilanes | Wurtz-type coupling (e.g., Na) | Linear polysilane derivatives | wikipedia.org |
This table illustrates examples of polysilane synthesis methods.
The introduction of silyl groups can profoundly alter a molecule's reactivity and properties. This compound and its analogs are used to install silyl groups into a variety of complex structures. For example, phenyldimethylsilyllithium can react with the silyl enol ether of cyclohexanone, displacing the existing tert-butyldimethylsilyl group to yield a lithium enolate. rsc.org This demonstrates the ability of these reagents to participate in silyl exchange reactions and introduce new silyl functionalities.
Furthermore, silyl nitronates, derived from nitroalkanes, react with organolithium reagents to produce chain-extended oximes, showcasing a method for the effective α-alkylation or arylation of the original nitroalkane. researchgate.net Silyllithium reagents also react efficiently with unactivated alkyl halides in the absence of transition metal catalysts, providing a direct route to tetraorganosilanes. organic-chemistry.org This method is notable for its stereospecificity with secondary alkyl chlorides, proceeding with an inversion of configuration consistent with an SN2-type mechanism. organic-chemistry.org
| Substrate | Reagent | Product Type | Significance | Reference |
| Silyl enol ether of cyclohexanone | Phenyldimethylsilyllithium | Lithium enolate | Silyl group exchange | rsc.org |
| Silyl nitronates | Organolithium reagents | Chain-extended oximes | α-alkylation of nitroalkanes | researchgate.net |
| Unactivated alkyl chlorides/triflates | Silyllithium reagents | Tetraorganosilanes | Catalyst-free C-Si bond formation | organic-chemistry.org |
This interactive table summarizes reactions involving the introduction of silyl groups into various molecules.
Catalytic Applications
While silyllithium reagents are primarily used as stoichiometric reagents, the catalytic applications of lithium compounds are broad, ranging from polymerization to transesterification. alfachemic.com
The cross-dehydrocoupling of Si-H and N-H bonds to form Si-N bonds is a vital transformation for the synthesis of silicon-nitrogen compounds. Research in this area has identified various effective catalysts. Notably, heavier alkaline earth metal complexes, such as those of calcium and strontium, have been shown to be active pre-catalysts for this reaction under mild conditions. rsc.org However, specific studies detailing the application of this compound as a catalyst for Si-N heterodehydrocoupling are not prominent in the current scientific literature. While lithium amides can act as catalysts in some contexts, the direct catalytic role of this compound in this specific transformation remains an area for further investigation. alfachemic.com
Enabling Functional Group Compatibility in Organolithium Chemistry
A significant challenge in organolithium chemistry is the high reactivity of the C-Li bond, which often leads to incompatibility with many common functional groups. wikipedia.org The unique properties of silyl-containing organolithium compounds can help mitigate these issues.
The trimethylsilyl (B98337) group plays a crucial role in stabilizing reactive intermediates. nih.gov When a silyl group is incorporated into a molecule, it can stabilize adjacent anionic centers. This stabilizing effect is critical in organolithium chemistry, allowing for the generation and subsequent reaction of organolithium species that would otherwise be too unstable. nih.gov For example, silyl groups can function as robust protecting groups for carboxylic acids, enabling the formation of stable lithium enolate intermediates that can participate in reactions like aldol (B89426) and Mannich additions with high diastereoselectivity. nih.gov The silyl group prevents unwanted side reactions and self-condensation of the highly reactive anionic species. nih.gov This stabilization allows organolithium reagents to be used with a wider array of electrophiles, including aldehydes, ketones, and amides, thereby expanding their synthetic utility. nih.gov
Reactivity with Specific Electrophilic Substrates
Formation of Silyl Enol Ethers
Silyl enol ethers are versatile intermediates in organic synthesis, serving as enolate equivalents. Their synthesis typically involves trapping an enolate with a silyl halide. While direct formation using this compound is not the standard method, the reactivity of this silyl anion with existing silyl enol ethers is a noteworthy transformation.
Phenyldimethylsilyllithium can react with a pre-formed silyl enol ether, such as the tert-butyldimethylsilyl enol ether of cyclohexanone. rsc.org In this reaction, the phenyldimethylsilyl anion displaces the tert-butyldimethylsilyl group from the oxygen atom under relatively mild conditions. rsc.org This trans-silylation reaction generates a new lithium enolate and a tetraorganosilane (tert-butyldimethyl(phenyl)silane). This process demonstrates the ability of silyllithium reagents to cleave Si-O bonds and regenerate enolates, which can then be used in subsequent alkylation or aldol reactions. rsc.org
The standard synthesis of silyl enol ethers, for context, involves reacting an enolizable ketone or aldehyde with a silyl electrophile, most commonly a silyl chloride like trimethylsilyl chloride or a more reactive silyl triflate, in the presence of a base. researchgate.net The choice of base and reaction conditions can control the regioselectivity of the reaction, yielding either the kinetic or thermodynamic silyl enol ether. researchgate.net
Table 2: Reaction of Phenyldimethylsilyllithium with a Silyl Enol Ether
| Reactants | Conditions | Products | Description | Reference |
|---|---|---|---|---|
| Phenyldimethylsilyllithium, 1-(tert-Butyldimethylsiloxy)cyclohexene | THF | Lithium enolate of cyclohexanone, tert-Butyl(dimethyl)phenylsilane | Displacement of the silyl group to regenerate the lithium enolate. | rsc.org |
Generation and Reactivity of Silene Intermediates
Silenes, silicon analogs of alkenes containing a silicon-carbon double bond (Si=C), are highly reactive intermediates. While there are no direct reports of generating a stable silene from this compound, the reaction pathways of this reagent with certain amides suggest the formation of transient, carbene-like species that exhibit analogous reactivity.
As detailed in the reaction with N,N-disubstituted amides (Section 6.4.1), a key mechanistic proposal involves the formation of a tetrahedral intermediate which undergoes a Brook rearrangement. nih.gov The subsequent elimination of a lithium silanoxide (LiOSiMe₂Ph) from the rearranged intermediate would generate a species best described as a carbene or a carbenoid. nih.gov
This transient, electrophilic "carbene" is immediately trapped by nucleophiles present in the reaction mixture. When another equivalent of phenyldimethylsilyllithium is the trapping agent, an α-silylamine is formed. nih.gov Other nucleophiles, such as alkyllithiums or phenyllithium (B1222949), can also trap this intermediate. nih.gov This behavior—generation from an α-lithio-alkoxide equivalent and subsequent trapping by nucleophiles—mirrors the reactivity profile expected of a transient silene or a related highly reactive silicon species. While not a formal silene, this intermediate serves as a synthon for a silylated carbene, enabling the formation of complex products through a series of addition and rearrangement steps. nih.gov
Future Research Directions and Challenges
Development of Novel Synthetic Routes to Silyllithiums
The traditional methods for preparing silyllithium reagents, while effective, often present challenges related to safety, efficiency, and substrate scope. Current research is actively pursuing innovative synthetic strategies to address these issues.
One of the primary goals is to move away from methods that require harsh reaction conditions or hazardous materials. For instance, the use of lithium metal for the reductive cleavage of Si-Si or Si-halogen bonds is a common approach but can be difficult to control on a large scale and poses safety risks. thieme-connect.de Future research will likely focus on developing catalytic methods for the generation of silyllithiums. These could involve the use of transition metal catalysts to facilitate the cleavage of silicon-element bonds under milder conditions, potentially with greater functional group tolerance.
Another promising avenue is the exploration of alternative precursors to silyllithiums. The development of methods for the direct C-H silylation, followed by a transmetalation step, could provide a more atom-economical and modular approach to a wider variety of silyllithium reagents. Furthermore, flow chemistry techniques are beginning to be explored for the synthesis of organolithium compounds, offering potential advantages in terms of safety, scalability, and reaction control. The application of these technologies to the synthesis of silyllithiums could represent a significant step forward.
Exploration of New Reactivity Modes and Synthetic Applications
While the role of silyllithiums as potent nucleophiles and silylating agents is well-established, there is considerable potential for discovering and exploiting new modes of reactivity. Researchers are actively investigating the ability of these reagents to participate in a broader range of chemical transformations.
One area of focus is the development of silyllithium-mediated polymerization reactions. The unique electronic properties of silyllithiums could enable the synthesis of novel silicon-containing polymers with tailored properties for applications in materials science. Another emerging area is the use of silyllithiums in catalysis. While currently used as stoichiometric reagents, it may be possible to develop catalytic cycles where a silyllithium species is regenerated, opening up new possibilities for efficient and selective transformations.
The reaction of silyllithiums with a wider range of electrophiles is also a subject of ongoing research. For example, their reactions with carbon dioxide could provide a route to synthetically useful silylcarboxylates. Similarly, their addition to unsaturated systems, such as imines and nitriles, could lead to the development of new methods for the synthesis of nitrogen-containing organosilicon compounds.
Furthermore, the interplay between silyllithiums and transition metal catalysts is a rich area for exploration. The transmetalation of a silyl (B83357) group from lithium to a transition metal center can generate novel organometallic species with unique reactivity, paving the way for the development of new cross-coupling reactions and other catalytic transformations.
Advanced Spectroscopic and Computational Characterization of Silyllithiums
A deeper understanding of the structure, aggregation state, and solution-phase behavior of silyllithium reagents is crucial for controlling their reactivity and developing new applications. Modern spectroscopic techniques and computational methods are powerful tools for gaining these insights.
Advanced nuclear magnetic resonance (NMR) spectroscopy techniques, such as two-dimensional and diffusion-ordered spectroscopy (DOSY), can provide detailed information about the structure and aggregation of silyllithiums in solution. researchgate.net For instance, these methods can help to elucidate the nature of the silicon-lithium bond and the extent of ion pairing in different solvents. Variable-temperature NMR studies can also provide valuable information about the dynamic processes that these species undergo in solution.
Computational chemistry, particularly density functional theory (DFT) calculations, has become an indispensable tool for studying the structure and reactivity of organometallic compounds. DFT calculations can be used to predict the most stable structures of silyllithium aggregates, to model the transition states of their reactions, and to rationalize their observed reactivity patterns. The synergy between experimental and computational studies is particularly powerful, with computational models providing a theoretical framework for interpreting experimental observations.
Future research in this area will likely involve the application of more sophisticated spectroscopic techniques, such as in-situ infrared and Raman spectroscopy, to monitor the formation and consumption of silyllithium reagents in real-time. The development of more accurate and efficient computational models will also be crucial for tackling more complex systems and for making reliable predictions about the reactivity of new silyllithium reagents.
Expanding Asymmetric Synthesis Applications with Chiral Silyllithiums
The development of methods for the enantioselective synthesis of chiral organosilicon compounds is a major goal in modern organic chemistry. rsc.org Chiral silyllithiums are promising reagents for achieving this goal, and their application in asymmetric synthesis is an area of growing importance. psu.edunih.gov
One of the main challenges in this area is the development of practical and efficient methods for the synthesis of enantiomerically enriched chiral silyllithiums. This could involve the use of chiral ligands to control the stereochemistry of the silyllithium formation or the development of resolution methods to separate racemic mixtures of chiral silyl precursors.
Once prepared, chiral silyllithiums can be used in a variety of stereoselective transformations. For example, their addition to prochiral carbonyl compounds can lead to the formation of enantioenriched α-hydroxysilanes, which are valuable building blocks in organic synthesis. Similarly, their reaction with prochiral imines can provide access to chiral α-aminosilanes.
Another exciting direction is the use of chiral silyllithiums in asymmetric catalysis. For example, a chiral silyllithium could act as a chiral proton shuttle in an enantioselective protonation reaction. Alternatively, they could be used to generate chiral transition metal catalysts with unique reactivity and selectivity.
The development of new chiral silylating agents and the exploration of their applications in asymmetric synthesis will continue to be a major focus of research in the coming years. The ability to control the stereochemistry of silicon-containing molecules will have a significant impact on a wide range of fields, from medicinal chemistry to materials science. researchgate.net
Q & A
Q. What are the established methods for synthesizing lithium trimethyl(phenyl)silane, and what purity benchmarks are achievable?
Lithium trimethyl(phenyl)silane is typically synthesized via reduction of phenyl trichlorosilane using lithium-based reagents. For example, phenyl silane derivatives can be prepared by reacting trichlorobenzenesilane with lithium tetrahydrogenate (LiAlH₄) in tetrahydrofuran (THF) at controlled temperatures (-10 to 0°C) . Key steps include:
Q. What spectroscopic techniques are critical for characterizing lithium trimethyl(phenyl)silane?
Structural confirmation requires a combination of:
- ¹H/¹³C NMR : To identify methyl/phenyl group environments and lithium coordination effects.
- FT-IR : Peaks near 2100–2200 cm⁻¹ indicate Si–H bonds, while aromatic C–H stretches appear at ~3000 cm⁻¹.
- Elemental Analysis : Validates stoichiometry (e.g., Li:C:Si ratios). Differentiation from related compounds (e.g., polyphenylsilsesquioxane) relies on distinguishing resinous solids (CAS 70131-69-0) from hydrophobic liquids via phase behavior .
Q. What safety protocols are essential when handling lithium trimethyl(phenyl)silane?
While specific toxicity data are limited, general organosilane precautions apply:
- Use inert atmospheres (N₂/Ar) to prevent moisture-induced decomposition.
- Avoid incompatible materials (e.g., strong oxidizers) .
- Employ PPE (gloves, goggles) due to potential skin/eye irritation risks .
Advanced Research Questions
Q. How can reaction yields be optimized in cross-coupling reactions involving lithium trimethyl(phenyl)silane?
Reaction efficiency depends on substrate electronic effects and catalyst choice. For example:
- Aryl Substituents : Electron-withdrawing groups (e.g., nitro, halides) enhance yields. In Co(III)-catalyzed carboformylation, 2-fluorophenyl substrates achieved 96% conversion vs. 29% for 4-methoxyphenyl .
- Catalyst Systems : Pd-based catalysts paired with ligands (e.g., triphenylphosphine) improve selectivity in ipso-substitution reactions .
| Substrate (Ar) | Catalyst | Conversion (%) | Yield (%) | Conditions |
|---|---|---|---|---|
| 2-O₂NC₆H₄ | Co(III) | 43 | 43 | 70°C, DCE |
| 2-FC₆H₄ | Co(III) | 96 | 75 | 70°C, DCE |
| Ph | Pd | 100 | 98 | RT, THF |
| Data adapted from |
Q. How do discrepancies in reported reaction outcomes arise, and how can they be resolved?
Contradictions often stem from:
- Impurity Profiles : Trace bisphenylhexamethicone (CAS 18758-91-3) in phenyl trimethicone alters reactivity .
- Solvent Effects : Polar aprotic solvents (e.g., DCE) favor higher conversions vs. non-polar media . Mitigation strategies:
- Conduct GC-MS/HPLC to quantify impurities.
- Standardize solvent purity (e.g., anhydrous DCE with <50 ppm H₂O).
Q. What mechanistic role does lithium trimethyl(phenyl)silane play in multi-component reactions?
In Co(III)-catalyzed carboformylation, it acts as a:
- Silane Transfer Agent : Facilitates aldehyde formation via σ-bond metathesis.
- Internal Standard : Enables precise yield quantification via ¹H NMR (e.g., 98% isolated yield for biphenyl derivatives) . Mechanistic studies recommend isotopic labeling (e.g., deuterated silane) to track Si–H bond cleavage pathways .
Q. How can computational methods enhance understanding of its reactivity?
- DFT Calculations : Predict frontier orbital interactions (e.g., HOMO-LUMO gaps) for Si–H activation in cross-couplings .
- Kinetic Modeling : Identify rate-limiting steps (e.g., oxidative addition in Pd-catalyzed reactions) using Arrhenius plots .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
